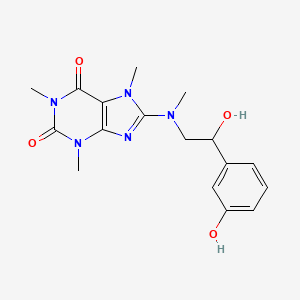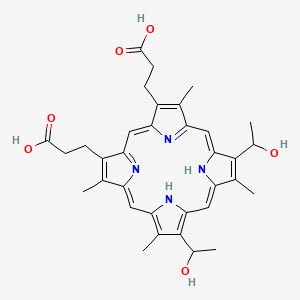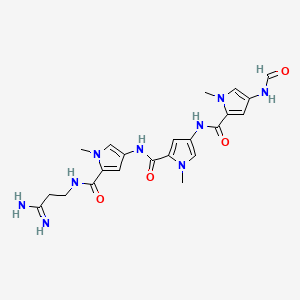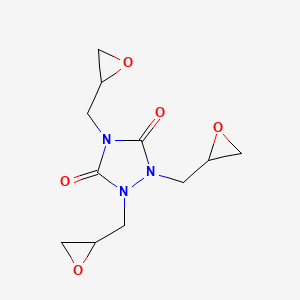
Phentetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phentetramine is a chemical compound with the molecular formula C17H21N5O4. It is known by several synonyms, including fentetramine and alzaten . This compound has a molecular weight of 359.39 g/mol and is characterized by its complex structure, which includes multiple nitrogen and oxygen atoms .
Preparation Methods
The synthesis of phentetramine involves several steps. One method starts with dimethylbenzyl carbinol as a raw material. This compound is added to a mixed solution of acetic acid and an organic solvent, followed by the dropwise addition of sulfuric acid as a catalyst. The mixture is stirred for a reaction, and then water is added until the mixture becomes turbid. An alkali solution is used to adjust the pH value to 6-8, followed by vacuum filtration to obtain N-(1,1-dimethyl-phenethyl) acetamide. The this compound hydrochloride is then dissolved in an organic solvent, and an inorganic strong base solid is used as an acid-binding agent. The mixture is heated and refluxed, cooled to room temperature, and water is added. The product is extracted, dried with an anhydrous desiccant overnight, and the solid is removed. The filtrate is distilled under reduced pressure to obtain this compound free alkali .
Chemical Reactions Analysis
Phentetramine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetic acid, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid and acetic acid leads to the formation of N-(1,1-dimethyl-phenethyl) acetamide .
Scientific Research Applications
Phentetramine has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: this compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of phentetramine involves its interaction with the sympathetic nervous system. It acts as a sympathomimetic amine, stimulating the release of catecholamines such as norepinephrine, dopamine, and epinephrine. This leads to increased activity in the nervous system, resulting in effects such as appetite suppression and increased fat breakdown . The precise molecular targets and pathways involved include the activation of adrenergic receptors and inhibition of catecholamine reuptake .
Comparison with Similar Compounds
Phentetramine is similar to other sympathomimetic amines, such as phentermine and amphetamine. it has unique properties that distinguish it from these compounds. For example, this compound has a different molecular structure and a distinct mechanism of action. Similar compounds include:
Phentermine: Used as an appetite suppressant in the treatment of obesity.
Amphetamine: A central nervous system stimulant used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mephentermine: An alpha-adrenergic receptor agonist used to increase blood pressure.
This compound’s unique structure and mechanism of action make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
40914-99-6 |
|---|---|
Molecular Formula |
C17H21N5O4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
8-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H21N5O4/c1-19(9-12(24)10-6-5-7-11(23)8-10)16-18-14-13(20(16)2)15(25)22(4)17(26)21(14)3/h5-8,12,23-24H,9H2,1-4H3 |
InChI Key |
DGXRPIJZPGBJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1N(C)CC(C3=CC(=CC=C3)O)O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784132.png)

![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784145.png)
![[(5S,6S,9R,11Z,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784146.png)
![Methyl 4-{[5-hydroxy-4-(3-hydroxyoct-1-en-1-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl}butanoate](/img/structure/B10784153.png)





![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784197.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10784216.png)
![[4-(2-amino-3-methylbutanoyl)oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate](/img/structure/B10784228.png)
